1,4-Dihydro-N-methyl-N-(3-methylphenyl)-4-oxo-3-[(4-phenyl-1-piperazinyl)carbonyl]-6-quinolinesulfonamide
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Overview
Description
N-METHYL-N-(3-METHYLPHENYL)-4-OXO-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1,4-DIHYDROQUINOLINE-6-SULFONAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, a piperazine ring, and a sulfonamide group, making it a versatile molecule for diverse chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-(3-METHYLPHENYL)-4-OXO-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1,4-DIHYDROQUINOLINE-6-SULFONAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the piperazine ring and the sulfonamide group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-(3-METHYLPHENYL)-4-OXO-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1,4-DIHYDROQUINOLINE-6-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
N-METHYL-N-(3-METHYLPHENYL)-4-OXO-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1,4-DIHYDROQUINOLINE-6-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-METHYL-N-(3-METHYLPHENYL)-4-OXO-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1,4-DIHYDROQUINOLINE-6-SULFONAMIDE involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and interference with signal transduction.
Comparison with Similar Compounds
Similar Compounds
N-METHYL-N-(3-METHYLPHENYL)-4-OXO-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1,4-DIHYDROQUINOLINE-6-SULFONAMIDE: shares similarities with other quinoline derivatives, piperazine-containing compounds, and sulfonamides.
Uniqueness
Unique Structure: The combination of a quinoline core, piperazine ring, and sulfonamide group in a single molecule is relatively rare, providing unique reactivity and biological activity.
Versatility: The compound’s ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable tool for research and development.
Properties
Molecular Formula |
C28H28N4O4S |
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Molecular Weight |
516.6 g/mol |
IUPAC Name |
N-methyl-N-(3-methylphenyl)-4-oxo-3-(4-phenylpiperazine-1-carbonyl)-1H-quinoline-6-sulfonamide |
InChI |
InChI=1S/C28H28N4O4S/c1-20-7-6-10-22(17-20)30(2)37(35,36)23-11-12-26-24(18-23)27(33)25(19-29-26)28(34)32-15-13-31(14-16-32)21-8-4-3-5-9-21/h3-12,17-19H,13-16H2,1-2H3,(H,29,33) |
InChI Key |
OFLPHVHXERHDLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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